molecular formula C14H14N2O4S B5472436 2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B5472436
M. Wt: 306.34 g/mol
InChI Key: QBVGGMQYDSETHP-UHFFFAOYSA-N
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Description

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

    Etherification: The nitrophenol derivative is then reacted with 2-chloroacetic acid to form the corresponding ether.

    Amidation: The ether is subsequently reacted with thiophen-2-ylmethylamine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(4-amino-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetic acid.

Scientific Research Applications

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and thiophene groups are likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-2-nitrophenoxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.

    2-(4-methyl-2-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both a nitro group and a thiophene ring, which can confer distinct chemical and biological properties compared to its analogs. The thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-4-5-13(12(7-10)16(18)19)20-9-14(17)15-8-11-3-2-6-21-11/h2-7H,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVGGMQYDSETHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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